molecular formula C23H23ClFN5O B11321017 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B11321017
M. Wt: 439.9 g/mol
InChI Key: UJPDUQNGYCQLKA-UHFFFAOYSA-N
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Description

4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-chloro-4-fluorobenzoyl group, a pyrimidine ring, and a 4-methylphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2-chloro-4-fluorobenzoyl Group: This step involves the acylation of the piperazine ring using 2-chloro-4-fluorobenzoyl chloride in the presence of a base like triethylamine.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Coupling Reactions: The final step involves coupling the substituted piperazine with the pyrimidine ring under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the 2-chloro-4-fluorobenzoyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the 2-chloro-4-fluorobenzoyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could bind to a receptor in the central nervous system, modulating neurotransmitter release and affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloro-4-fluorobenzoyl)piperazine: Shares the piperazine ring and benzoyl group but lacks the pyrimidine and phenyl groups.

    6-methyl-N-(4-methylphenyl)pyrimidin-2-amine: Contains the pyrimidine and phenyl groups but lacks the piperazine ring and benzoyl group.

Uniqueness

The uniqueness of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine lies in its combined structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H23ClFN5O

Molecular Weight

439.9 g/mol

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H23ClFN5O/c1-15-3-6-18(7-4-15)27-23-26-16(2)13-21(28-23)29-9-11-30(12-10-29)22(31)19-8-5-17(25)14-20(19)24/h3-8,13-14H,9-12H2,1-2H3,(H,26,27,28)

InChI Key

UJPDUQNGYCQLKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl)C

Origin of Product

United States

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